molecular formula C7H12N4 B15226699 N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine

N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine

Cat. No.: B15226699
M. Wt: 152.20 g/mol
InChI Key: IORQRCUVYUYDAL-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine: is a heterocyclic compound that features both azetidine and pyrazole rings Azetidine is a four-membered nitrogen-containing ring, while pyrazole is a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods: Industrial production methods for N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or pyrazole rings.

Scientific Research Applications

Chemistry: N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for creating novel materials with specific functions .

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-1-methyl-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The azetidine and pyrazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N-(azetidin-3-yl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C7H12N4/c1-11-5-7(4-9-11)10-6-2-8-3-6/h4-6,8,10H,2-3H2,1H3

InChI Key

IORQRCUVYUYDAL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CNC2

Origin of Product

United States

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